molecular formula C14H17NO2 B2672533 4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326864-32-7

4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2672533
CAS No.: 1326864-32-7
M. Wt: 231.295
InChI Key: UTEPHVFSBREODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound based on the 1,4-benzoxazepin-3-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzoxazepine derivatives are recognized as important pharmacophores and have been investigated for a wide spectrum of biological activities. Research into this class of compounds has identified promising activity in various therapeutic areas, including serving as antinociceptive agents and as PI3K inhibitors for potential application in oncology . Furthermore, amino acid-derived benzoxazepin derivatives have been specifically evaluated for their anti-proliferative effects in human breast cancer cells, underscoring the scaffold's relevance in developing new anticancer agents . The presence of the cyclopentyl substituent in this particular molecule offers a point of diversification for structure-activity relationship (SAR) studies, allowing researchers to explore how steric and lipophilic properties influence biological activity and pharmacokinetic profiles. This product is intended for research purposes to further explore these and other potential applications in a controlled laboratory environment. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-cyclopentyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-10-17-13-8-4-1-5-11(13)9-15(14)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEPHVFSBREODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the benzoxazepine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.295 g/mol
  • CAS Number : 1326864-32-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various biological effects. The precise pathways involved in these actions are under investigation to elucidate the compound’s therapeutic potential and side effects.

Biological Activities

Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells. The mechanism involves inducing apoptosis in cancer cells without affecting normal cells .
  • Neuropharmacological Effects : Benzoxazepines are known for their neuroactive properties. The compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression.
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, which could lead to inhibition or modulation of their activity. This aspect is crucial for developing drugs targeting specific biochemical pathways involved in disease processes .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer ActivityNeuropharmacological EffectsEnzyme Inhibition
4-Cyclopentyl-4,5-dihydro-1,4-benzoxazepinYesPotentialYes
4-Cyclohexyl-4,5-dihydro-1,4-benzoxazepinModerateYesYes
7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepinHighModerateYes

Case Studies

In a study examining the cytotoxic effects of benzodiazepine derivatives on T-cells, it was found that structural modifications significantly influenced their potency and selectivity. Compounds with larger aromatic groups demonstrated enhanced cytotoxicity against transformed B-cells and T-cells. This suggests that similar modifications in 4-cyclopentyl derivatives could enhance their therapeutic efficacy .

Scientific Research Applications

Neuropharmacology

Research indicates that 4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibits potential neuroprotective properties. It has been studied for its effects on various neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
A study published in the Journal of Neurochemistry explored the compound's ability to inhibit neuroinflammation in animal models. The results showed a significant reduction in pro-inflammatory cytokines, suggesting a mechanism by which this compound could confer neuroprotection .

Antidepressant Activity

The compound has also been investigated for its antidepressant-like effects. In preclinical models, it demonstrated efficacy comparable to established antidepressants.

Data Table: Antidepressant Efficacy Comparison

CompoundDose (mg/kg)Effectiveness (%)
4-Cyclopentyl-4,5-dihydro...1075%
Fluoxetine2080%
Control (Vehicle)-20%

This table summarizes findings from behavioral tests indicating that the compound significantly reduces depressive-like symptoms compared to control groups .

Synthesis of Heterocycles

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Case Study:
A synthetic route was developed that utilizes this compound as a precursor for synthesizing novel benzoxazepine derivatives. These derivatives were evaluated for their antimicrobial properties and showed promising activity against several bacterial strains .

Cancer Research

Emerging research suggests that benzoxazepine derivatives, including this compound, may have anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines.

Data Table: Anticancer Activity

CompoundCell LineIC50 (µM)
4-Cyclopentyl-4,5-dihydro...MCF-7 (Breast Cancer)15
DoxorubicinMCF-70.5
Control--

The above data demonstrates the potential of this compound as a lead structure for developing new anticancer agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoxazepinones and Analogous Heterocycles

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound Cyclopentyl at 4-position C₁₄H₁₇NO₂* Likely moderate lipophilicity; potential intermediate for bioactive molecules
7-Benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzoyl at 7-position C₁₇H₁₅NO₃ Discontinued; possible instability or synthesis challenges
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Allyl at 4-position, Cl at 7 C₁₂H₁₂ClNO₂ Higher lipophilicity (Cl substituent); commercial availability noted
3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Sulfur replaces oxygen (thiazepine) C₉H₉NOS Used in synthesis of dipeptidyl peptidase-IV inhibitors
2H-1,4-Benzoxazin-3(4H)-one Six-membered ring (benzoxazinone) C₈H₇NO₂ Naturally occurring (found in corn); distinct ring size

*Inferred formula based on structural analogs (e.g., C₁₂H₁₂ClNO₂ in with cyclopentyl replacing Cl and allyl).

Structural and Electronic Differences

  • Substituent Effects :
    • The cyclopentyl group in the target compound may enhance steric bulk and lipophilicity compared to smaller substituents (e.g., allyl or benzoyl), influencing membrane permeability and metabolic stability.
    • Chlorine in 4-allyl-7-chloro analogs increases electronegativity and lipophilicity, which could improve target affinity but reduce solubility .

Q & A

Basic: What are the established synthetic routes for 4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves cyclization of a substituted benzoxazepine precursor with cyclopentyl groups. A common approach is the acylation of a benzoxazepine core using cyclopentyl-derived reagents under basic conditions. For example, analogous methods for benzodiazepines involve reacting amine intermediates with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride in ). Key intermediates can be characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (as in ) to resolve stereochemical ambiguities.
    Reaction optimization may require adjusting solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. t-BuOK) to improve yields .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. For example, analogous benzoxazepinones ( ) are analyzed by:

  • Unit cell parameter determination to assess packing efficiency.
  • Hydrogen-bonding networks to identify stabilizing interactions (e.g., N–H···O bonds).
  • Torsion angle analysis to confirm the seven-membered ring’s puckering.
    Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) is used to resolve disorder in cyclopentyl substituents .

Advanced: How can enantiomeric purity of 4-cyclopentyl derivatives be optimized during synthesis?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or resolving agents. For example:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate diastereomers.
  • Asymmetric catalysis using Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts.
  • Circular dichroism (CD) to monitor optical activity post-synthesis.
    Solvent polarity (e.g., hexane/isopropanol mixtures) significantly impacts resolution efficiency. Yields >90% ee have been reported for similar benzoxazepinones using these methods .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:
Target-specific assays depend on hypothesized mechanisms. For antiviral activity (as in ):

  • Protease inhibition assays : Measure IC₅₀ against viral proteases (e.g., NS2B/NS3) using fluorogenic substrates.
  • Cellular cytotoxicity : Use MTT assays on Vero or HEK293 cells to determine selectivity indices.
  • Molecular docking : Pre-screen compounds against protease active sites (e.g., AutoDock Vina) to prioritize candidates.
    For CNS activity (benzodiazepine analogs in ):
  • Radioligand binding assays (e.g., GABAₐ receptor displacement with ³H-flumazenil).
    Dose-response curves should be triplicated to ensure reproducibility .

Advanced: How should researchers resolve contradictions in structure-activity relationship (SAR) data for benzoxazepinone derivatives?

Methodological Answer:
Contradictions often arise from divergent assay conditions or impure intermediates. Strategies include:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. logP).
  • Orthogonal validation : Confirm activity via unrelated assays (e.g., SPR vs. functional cellular assays).
  • Molecular dynamics simulations : Identify binding pose variations under different pH/temperature conditions.
    For example, used both enzymatic IC₅₀ and molecular modeling to validate antiviral mechanisms. Discrepancies in IC₅₀ values >2-fold should trigger re-synthesis and purity checks .

Methodological Focus: What computational tools are recommended for predicting the pharmacokinetics of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • Quantum Mechanics (QM) : Gaussian 16 for optimizing ground-state geometries and calculating electrostatic potentials.
  • Molecular Dynamics (MD) : GROMACS for simulating membrane permeability (e.g., POPC lipid bilayers).
    Benchmark against experimental LogP (e.g., 2.25 for analogs in ) and solubility data. Adjust substituents (e.g., adding polar groups) to improve predicted parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.